molecular formula C8H10 B14660465 1-(Prop-2-yn-1-yl)cyclopent-1-ene CAS No. 38134-30-4

1-(Prop-2-yn-1-yl)cyclopent-1-ene

Cat. No.: B14660465
CAS No.: 38134-30-4
M. Wt: 106.16 g/mol
InChI Key: GVEXXAXWYZBNQV-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopent-1-ene is a bicyclic organic compound featuring a cyclopentene ring substituted with a terminal alkyne group at the 1-position. The prop-2-yn-1-yl (propargyl) moiety introduces significant reactivity due to the sp-hybridized carbon, enabling participation in cycloadditions, Sonogashira couplings, and other alkyne-specific transformations .

Properties

CAS No.

38134-30-4

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1-prop-2-ynylcyclopentene

InChI

InChI=1S/C8H10/c1-2-5-8-6-3-4-7-8/h1,6H,3-5,7H2

InChI Key

GVEXXAXWYZBNQV-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclopent-1-ene typically involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium amide can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopent-1-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)cyclopent-1-ene exerts its effects involves interactions with various molecular targets. The propynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopentene ring provides a rigid framework that can enhance the compound’s stability and specificity in binding to target molecules .

Comparison with Similar Compounds

Key Observations :

  • The terminal alkyne in this compound distinguishes it from alkyl-substituted cyclopentenes (e.g., 1-ETHYL-3-METHYLCYCLOPENT-1-ENE) and enone derivatives (e.g., 1-(cyclopent-1-en-1-yl)prop-2-en-1-one).
  • The propargyl group enhances reactivity toward click chemistry and cross-coupling reactions compared to purely hydrocarbon analogs .

Q & A

Basic: What are the recommended synthetic routes for 1-(Prop-2-yn-1-yl)cyclopent-1-ene, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of alkynyl-substituted cyclopentene derivatives typically involves alkylation or coupling reactions. For example, analogous compounds like 1-(bromomethyl)cyclopent-1-ene (prepared via bromination of cyclopentene derivatives) can undergo nucleophilic substitution with propargyl reagents . To optimize efficiency:

  • Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent side reactions.
  • Employ catalysts like CuI or Pd(PPh₃)₄ for Sonogashira-type couplings, ensuring stoichiometric control of the alkyne component.
  • Monitor reaction progress via TLC or GC-MS to isolate the product before undesired cyclization or polymerization occurs.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the cyclopentene ring (δ 5.5–6.5 ppm for vinyl protons) and propargyl group (δ 2.0–3.0 ppm for terminal alkynyl protons) .
  • X-ray Crystallography : Use SHELXL for structure refinement. Key steps include:
    • Collect high-resolution data (≤ 0.8 Å) to resolve electron density around the alkyne moiety.
    • Apply anisotropic displacement parameters for non-H atoms and validate using R-factor convergence (< 5%) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
While specific toxicity data for this compound may be limited, analogous propargyl derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : In airtight containers under inert gas (argon) to prevent polymerization or moisture-induced degradation .

Advanced: How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. Input the SMILES string (C#CC1C=CCC1) to generate 3D conformers and analyze frontier molecular orbitals (FMOs) for reactivity trends .
  • Molecular Dynamics (MD) : Simulate reaction trajectories under varying temperatures to identify kinetically favored pathways (e.g., [2+2] vs. [4+2] cycloadditions). Validate with experimental IR or Raman spectra for key intermediates .

Advanced: How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.05 Å may indicate disorder; apply TWINABS in SHELXL to model twinning or partial occupancy .
  • Dynamic NMR : For fluxional behavior (e.g., ring puckering), perform variable-temperature ¹H NMR (−80°C to 25°C) to detect coalescence temperatures and calculate activation energies .

Advanced: What strategies enable the use of this compound as a precursor in synthesizing functionalized cyclopropanes?

Methodological Answer:

  • Cyclopropanation : React with diazo compounds (e.g., CH₂N₂) under Rh₂(OAc)₄ catalysis to form bicyclic intermediates. Monitor stereochemistry via NOESY to confirm endo/exo selectivity .
  • Photochemical Activation : Irradiate at 254 nm to generate biradicals for strain-driven ring-opening. Quench with electrophiles (e.g., MeOH) to trap products and analyze via HRMS .

Advanced: How can researchers design experiments to probe the compound’s reactivity in aqueous vs. non-polar solvents?

Methodological Answer:

  • Kinetic Studies : Conduct parallel reactions in THF (aprotic) and H₂O/THF mixtures. Aliquot samples at timed intervals for HPLC analysis to compare hydrolysis rates.
  • Solvatochromic Effects : Measure UV-Vis absorption shifts (λmax) to correlate solvent polarity with electronic transitions. Use Kamlet-Taft parameters for quantitative solvent descriptors .

Advanced: What methodologies are recommended for tracking reaction mechanisms involving this compound’s alkyne moiety?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled analogs at the propargyl position. Use 2D NMR (HSQC) to trace isotopic incorporation into products.
  • Operando Spectroscopy : Employ FTIR with a flow reactor to detect transient intermediates (e.g., metal-alkynyl complexes) during catalytic cycles .

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